Didemethyl Citalopram Hydrobromide is a significant compound in the class of selective serotonin reuptake inhibitors, primarily recognized as a metabolite of Citalopram. This compound has garnered attention due to its pharmacological properties and its role in the metabolism of Citalopram, which is widely used for the treatment of major depressive disorder and anxiety disorders. Understanding Didemethyl Citalopram Hydrobromide involves exploring its sources, classification, synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and applications.
Didemethyl Citalopram Hydrobromide is classified as a tertiary amine and a derivative of Citalopram. It is produced through the metabolic pathway of Citalopram in the human body, where it is formed by the demethylation process. The compound's chemical structure can be represented by the International Union of Pure and Applied Chemistry name: (S)-N,N-Dimethyl-1-(3-dimethylaminopropyl)-1H-indole-4-carbonitrile hydrobromide. Its CAS number is 166037-78-1, indicating its unique identity in chemical databases .
The synthesis of Didemethyl Citalopram Hydrobromide can be derived from Citalopram through various methods involving demethylation. The primary method involves enzymatic transformation or chemical demethylation using reagents that facilitate the removal of methyl groups from the Citalopram molecule.
The molecular structure of Didemethyl Citalopram Hydrobromide features a complex arrangement characteristic of its pharmacological activity. The core structure includes an indole moiety with a propyl chain substituted with dimethylamine groups.
Didemethyl Citalopram Hydrobromide can participate in various chemical reactions typical for tertiary amines, including nucleophilic substitutions and electrophilic additions.
Didemethyl Citalopram Hydrobromide acts primarily as a serotonin reuptake inhibitor, similar to its parent compound Citalopram. By inhibiting the reuptake of serotonin at synaptic clefts, it increases serotonin availability in the brain, contributing to its antidepressant effects.
In vitro studies suggest that while Didemethyl Citalopram has some serotonin reuptake inhibition activity, it is less potent than Citalopram itself . The pharmacokinetics indicate that Didemethyl Citalopram reaches peak plasma concentrations within hours after administration.
Didemethyl Citalopram Hydrobromide is primarily used in scientific research to understand the metabolic pathways of antidepressants and their effects on serotonin levels. It serves as a reference standard in analytical chemistry for studying drug metabolism and pharmacokinetics. Additionally, it may have potential therapeutic applications as a less potent alternative to traditional antidepressants, warranting further investigation into its efficacy and safety profiles.
Didemethyl Citalopram Hydrobromide (CAS: 1260887-85-1) is the fully N-demethylated metabolite of the antidepressant drug citalopram. Its molecular formula is C₁₈H₁₇FN₂O·HBr, representing the removal of both methyl groups from the parent compound's dimethylaminopropyl side chain. The free base structure (C₁₈H₁₇FN₂O) features a primary amine group instead of the tertiary amine present in citalopram, fundamentally altering its electronic properties and reactivity [1] [5].
The compound retains the core structural elements of citalopram: a 4-fluorophenyl group, a benzofuran system, and a nitrile group at the 5-position of the benzofuran ring. The SMILES notation (Br.NCCCC1(OCc2cc(ccc12)C#N)c3ccc(F)cc3) precisely defines atomic connectivity and the protonation state, confirming the hydrobromide salt formation at the aliphatic amine [1]. Stereochemically, the metabolite exists predominantly as a racemate, mirroring the chiral center at carbon 1 of the dihydroisobenzofuran system in early synthetic pathways. However, enantiomerically pure forms have been isolated for research purposes, such as the (S)-enantiomer hydrochloride salt used in metabolic studies [3]. This stereochemical complexity is significant because the parent drug citalopram exhibits enantioselective metabolism, with the S-enantiomer (escitalopram) being the therapeutically active component.
Table 1: Structural Features of Didemethyl Citalopram Hydrobromide
Characteristic | Specification |
---|---|
Systematic Name | 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrobromide |
CAS Number (Salt) | 1260887-85-1 |
CAS Number (Free Base) | 62498-69-5 |
Molecular Formula | C₁₈H₁₇FN₂O·HBr |
Molecular Weight | 378.26 g/mol (Salt) |
Chiral Centers | One (C1 of dihydroisobenzofuran) |
Predominant Form | Racemic mixture |
Salt Former | Hydrobromic acid (1:1) |
Deuterated Form (CAS) | 1286427-93-7 (d6-HBr) [2] |
The hydrobromide salt form of didemethyl citalopram enhances its water solubility compared to the free base, a critical factor for its handling in analytical and research settings. While quantitative solubility data in various solvents isn't fully detailed in the available literature, the salt formation typically improves aqueous dissolution, facilitating its use in liquid chromatography and mass spectrometry applications [1]. Regarding stability, the compound requires storage at +4°C, indicating sensitivity to elevated temperatures that could promote decomposition. This contrasts with some deuterated analogs (e.g., Didemethyl Citalopram-d6 Hydrobromide), which require more stringent storage at -20°C, suggesting potential isotopic effects on stability or different formulation characteristics [1] [2]. The compound ships at room temperature, implying short-term stability under ambient conditions is adequate for transportation.
Crystallographic data for didemethyl citalopram hydrobromide remains limited in public scientific databases. However, its propensity to form well-defined salts is evidenced by the existence of multiple characterized salt forms of related metabolites and impurities within the citalopram pathway, including hydrochloride, hydrobromide, oxalate, and dihydrobromide salts [5]. The formation of the hydrobromide salt (C₁₈H₁₇FN₂O·HBr) involves ionic bonding between the protonated primary amine group and the bromide anion, significantly influencing its solid-state packing, melting point, and hygroscopicity compared to the free base. The absence of published single-crystal X-ray structures suggests an opportunity for further research to elucidate solid-state conformation and intermolecular interactions definitively.
Didemethyl citalopram represents the terminal N-dealkylation metabolite in citalopram's biotransformation pathway. Comparing it directly with the parent drug highlights significant structural and property differences:
Table 2: Key Citalopram-Related Metabolites and Isotopes
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Role/Use | Source/Ref |
---|---|---|---|---|---|
Citalopram Hydrobromide (Parent) | 59729-32-7 | C₂₀H₂₁FN₂O·HBr | 405.3 | Active Pharmaceutical Ingredient | [5] |
Desmethyl Citalopram (Monodesmethyl) | 62498-67-3 (FB) | C₁₉H₁₉FN₂O (FB) | 310.37 (FB) | Major Active Metabolite | [5] [6] |
Didemethyl Citalopram Hydrobromide | 1260887-85-1 | C₁₈H₁₇FN₂O·HBr | 378.26 | Terminal Metabolite, Impurity Reference | [1] |
Didemethyl Citalopram-d6 HBr | 1286427-93-7 | C₁₈H₁₂D₆FN₂O·HBr | 383.29 | Internal Standard (MS) | [2] |
Didemethyl Citalopram-d4 HBr | - | C₁₈H₁₃D₄FN₂O·HBr | 393.27 | Internal Standard (MS) | [4] |
(S)-Didemethyl Citalopram HCl | - | C₁₈H₁₈ClFN₂O | 332.80 (as HCl salt?) | Enantiopure Metabolite Reference | [3] |
Citalopram N-Oxide | Not listed | C₂₀H₂₁FN₂O₂ | 340.39 (FB) | Oxidation Impurity/Metabolite | [5] (Implied) |
FB = Free Base
The structural journey from citalopram to didemethyl citalopram exemplifies the metabolic simplification of the amine side chain, a common pathway for drugs containing N-alkyl groups. The availability of well-characterized reference materials, including isotopic labels and enantiopure forms, underscores the importance of didemethyl citalopram hydrobromide in pharmaceutical analysis, metabolism studies, and impurity profiling, solidifying its role in ensuring drug quality and understanding biotransformation pathways [1] [2] [3].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0